![molecular formula C13H11NO3S B15163832 5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione CAS No. 144425-38-7](/img/structure/B15163832.png)
5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione is a heterocyclic compound that features a thieno[3,4-c]pyrrole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione typically involves the condensation of a thieno[3,4-c]pyrrole derivative with a benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or thieno[3,4-c]pyrrole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[3,4-c]pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines .
Industry
In the industrial sector, the compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its electronic properties make it a valuable component in the development of high-efficiency devices .
Mécanisme D'action
The mechanism of action of 5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits enzymes essential for bacterial survival, such as tRNA (Guanine37-N1)-methyltransferase (TrmD) . In anticancer research, it interferes with phospholipid metabolism and other cellular processes, leading to the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dithieno[3,2-b2′,3′-d]pyrrole: A related compound used in organic electronics.
Benzo[4,5]thieno[2,3-b]pyridine: Another heterocyclic compound with applications in OLEDs.
Uniqueness
5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione is unique due to its specific structural features and the presence of both benzoyl and thieno[3,4-c]pyrrole moieties. This combination imparts distinct electronic and chemical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
144425-38-7 |
|---|---|
Formule moléculaire |
C13H11NO3S |
Poids moléculaire |
261.30 g/mol |
Nom IUPAC |
(2,2-dioxo-1,3-dihydrothieno[3,4-c]pyrrol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C13H11NO3S/c15-13(10-4-2-1-3-5-10)14-6-11-8-18(16,17)9-12(11)7-14/h1-7H,8-9H2 |
Clé InChI |
AYSMVKKPMCWBGD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN(C=C2CS1(=O)=O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)


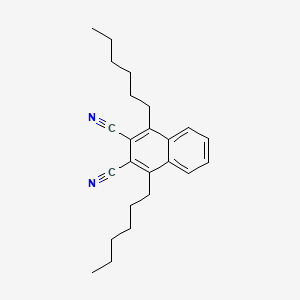
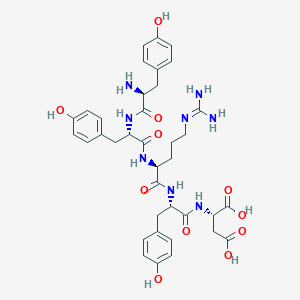
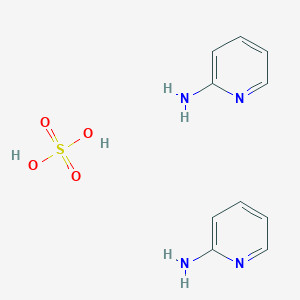
![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
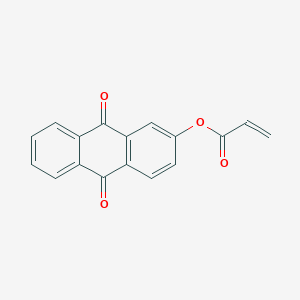
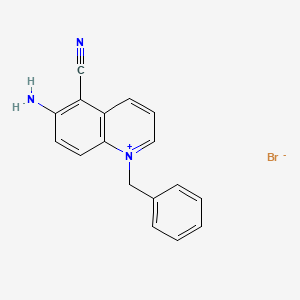
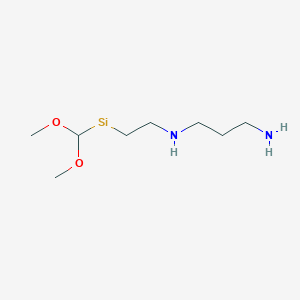
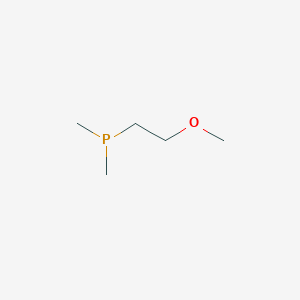
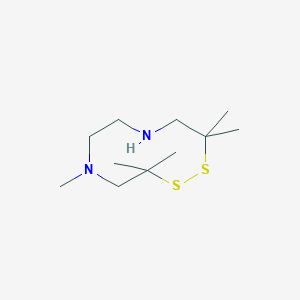
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)
